2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-15-12-20(27-23(31)17-10-6-7-11-19(17)32-2)30(28-15)22-18-13-26-29(21(18)24-14-25-22)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILHAJMDUGVEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H19N7O2
- Molecular Weight : 425.4 g/mol
- CAS Number : 1006303-97-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Pyrazolo[3,4-d]pyrimidines are known to act as inhibitors of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Inhibits tumor growth, induces apoptosis |
| 5i | A549 | 7.60 | Suppresses cell migration, DNA fragmentation |
The compound's ability to induce apoptosis and inhibit cell cycle progression indicates its potential as an effective anticancer agent.
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines exhibit a range of other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammatory responses.
Research indicates that pyrazolo derivatives can also possess neuroprotective properties and may influence metabolic pathways related to diabetes management.
Case Studies
- Study on Anticancer Activity : A study conducted on a series of phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific modifications led to enhanced potency against various cancer cell lines. The study found that the presence of methoxy groups significantly improved the compounds' binding affinity to target proteins involved in cancer progression .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of these compounds with their targets. For instance, docking studies revealed that 2-methoxy-N-(3-methyl...) effectively binds to the active sites of EGFR and VEGFR, suggesting a competitive inhibition mechanism .
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival.
Key Findings :
- Mechanism of Action : The compound acts by inhibiting the activity of certain protein kinases, which are crucial for tumor growth and metastasis.
- Case Study : A study published in Molecules highlighted the efficacy of similar pyrazolo derivatives in inducing apoptosis in various cancer cell lines, suggesting that this compound may have comparable effects .
Neurological Applications
The structural features of this compound suggest potential use in treating neurological disorders. Pyrazolo derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Key Findings :
- Neuroprotective Effects : In vitro studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress.
- Case Study : Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can enhance cognitive function in animal models of Alzheimer's disease .
Pharmacological Studies
Pharmacological investigations have focused on the drug-like properties of this compound, including its bioavailability, metabolism, and safety profile.
Drug Metabolism
Studies indicate that the metabolic pathways for this compound involve cytochrome P450 enzymes, which are essential for drug clearance and bioactivation.
Toxicology
Toxicological assessments have shown that while some pyrazolo derivatives exhibit low toxicity profiles, further studies are needed to establish the safety margins for human use.
Structural Modifications and Derivatization
The ability to modify the structure of pyrazolo[3,4-d]pyrimidines allows researchers to enhance their pharmacological properties.
Synthesis Approaches
Various synthetic routes have been developed to create analogs of this compound with improved potency and selectivity against target enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic effects while minimizing side effects. Studies suggest that modifications at specific positions on the pyrazolo ring can significantly alter biological activity .
Comparison with Similar Compounds
Positional Isomerism in Methoxy-Substituted Benzamides
- 4-Methoxy analog (PubChem CID: Not specified): The 4-methoxy analog (4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide) differs only in the position of the methoxy group on the benzamide ring. Computational studies suggest that the 2-methoxy derivative may exhibit stronger π-π stacking interactions with hydrophobic enzyme pockets due to steric and electronic effects, whereas the 4-methoxy isomer could display altered solubility profiles .
Ethoxy-Substituted Derivatives
- N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-4-Ethoxybenzamide (CAS: 1005974-18-4): This compound replaces the methoxy group with an ethoxy substituent and introduces a 2,3-dimethylphenyl group on the pyrazolo-pyrimidine core. The dimethylphenyl group may sterically hinder binding to flat active sites, as seen in kinase inhibition assays for similar compounds .
Fluorinated Benzamide Analogs
- Fluorine atoms increase electronegativity and metabolic stability. In the context of pyrazolo-pyrimidine derivatives, fluorinated benzamides (e.g., Example 53 in ) show improved selectivity for tyrosine kinases but may exhibit higher cytotoxicity .
Key Data Table: Comparative Analysis
Q & A
Q. How can researchers optimize the synthesis yield and purity of 2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethyl sulfoxide) or ethanol to enhance solubility and reaction efficiency .
- Catalysts: Triethylamine or similar bases can improve coupling reactions in multi-step syntheses .
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification: Employ column chromatography or recrystallization (e.g., from acetonitrile) to isolate high-purity products .
Q. What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of the compound?
Methodological Answer:
- 1H/13C NMR: Analyze aromatic proton environments (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165–170 ppm) to verify substituent positions .
- IR Spectroscopy: Confirm the presence of amide (C=O stretch at ~1680 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
- HPLC-MS: Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to validate molecular weight (e.g., [M+H]+ ion) .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution (MIC assays) .
- Antifungal Assays: Evaluate activity against Candida albicans via disk diffusion or microplate spectrophotometry .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
-
Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy, phenyl → naphthyl) and compare activity trends .
-
Biological Profiling: Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify key structural motifs for inhibition .
-
Data Table:
Substituent Modification Biological Activity (IC50, μM) Target Selectivity Methoxy (parent) 1.2 (EGFR) Moderate Ethoxy 0.8 (EGFR) High 3,4-Dimethoxy 2.5 (VEGFR) Low Example based on pyrazolo[3,4-d]pyrimidine derivatives
Q. How can contradictory data in biological activity across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., ATCC-certified strains) and protocols (e.g., CLSI guidelines) .
- Statistical Analysis: Apply ANOVA or non-parametric tests to compare replicates and identify outliers .
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG values) with observed activity discrepancies .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to kinase ATP-binding pockets (e.g., PDB: 1M17) using software like Schrödinger Maestro .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with hinge regions) using LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
